molecular formula C19H20N2O2S B2609890 (E)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2111913-32-5

(E)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2609890
CAS RN: 2111913-32-5
M. Wt: 340.44
InChI Key: DXHJHYRSZUJLEE-BQYQJAHWSA-N
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Description

(E)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H20N2O2S and its molecular weight is 340.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Stereochemical Analysis

  • The molecule has been involved in the synthesis and stereochemical determination of active metabolites in potent kinase inhibitors, illustrating its importance in medicinal chemistry. A notable example includes its use in the synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179 (Chen et al., 2010).

Crystallography and Structural Analysis

  • Crystallographic studies have been conducted on related compounds, revealing insights into their structural properties. These studies include the detailed examination of the molecular conformation and interactions within the crystal structure (Yang et al., 2008).

Heterocyclization and Biological Applications

  • The compound has been used as a precursor in the synthesis of novel heterocyclic derivatives. These derivatives have shown significant biological activities, including anti-inflammatory and antioxidant properties (Shehab et al., 2018).

Conformational Studies and Analogues Synthesis

  • Conformational studies of N-substituted analogues of this molecule have been performed. Such studies are crucial in understanding the molecular dynamics and potential pharmacological properties (Arias et al., 1986).

Synthesis of Potential Metabolites for Brain Imaging

  • Research has also delved into synthesizing potential metabolites of brain imaging agents using structures related to this compound, highlighting its potential in neuroimaging and diagnostics (Andersen et al., 1997).

Enantioselective Synthesis

  • The molecule has been used in enantioselective synthesis processes, an important aspect of producing pharmaceutical compounds with specific stereochemical configurations (Martens & Lübben, 1991).

properties

IUPAC Name

(E)-1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c22-19(8-7-18-4-2-10-24-18)21-14-5-6-15(21)12-17(11-14)23-16-3-1-9-20-13-16/h1-4,7-10,13-15,17H,5-6,11-12H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHJHYRSZUJLEE-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C=CC3=CC=CS3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC(CC1N2C(=O)/C=C/C3=CC=CS3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one

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